![molecular formula C12H9N3O3 B11725043 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725043.png)
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid is a chemical compound with the molecular formula C12H9N3O3 It is known for its unique structure, which includes a quinoxaline ring attached to a prop-2-enoic acid moiety via a carbamoyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of quinoxaline derivatives with appropriate acylating agents. One common method includes the use of quinoxaline-6-amine, which is reacted with acryloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The quinoxaline ring is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to various biological effects, including inhibition of enzyme activity or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Quinolin-6-yl)prop-2-enoic acid: Similar structure but with a quinoline ring instead of a quinoxaline ring.
2-(Quinolin-3-yl)acetic acid: Contains a quinoline ring attached to an acetic acid moiety.
4-(Quinolin-2-yl)benzoic acid: Features a quinoline ring attached to a benzoic acid moiety.
Uniqueness
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets are required.
Eigenschaften
Molekularformel |
C12H9N3O3 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ASTVVEAVFHNUSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



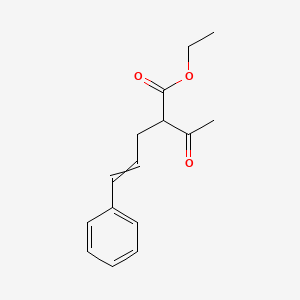
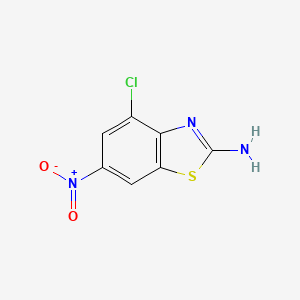



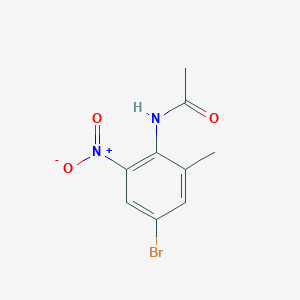
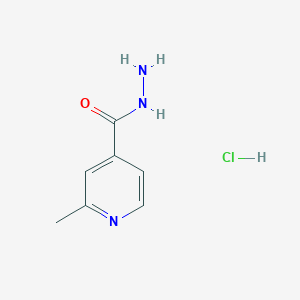
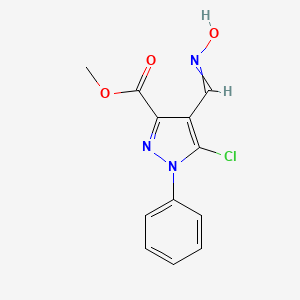
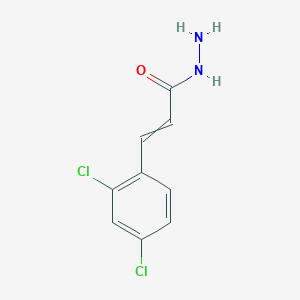
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)
![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
